molecular formula C8H9N3O2 B1420995 ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate CAS No. 1217863-08-5

ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate

Cat. No. B1420995
M. Wt: 179.18 g/mol
InChI Key: RUGWKXCFPDGXNY-UHFFFAOYSA-N
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Description

This compound appears to be an ester derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. The “1-(cyanomethyl)” part suggests the presence of a cyanomethyl group (-CH2-CN) attached to the pyrazole ring. The “ethyl” part indicates an ethyl group (-CH2-CH3) attached to the carboxylate part of the ester.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate pyrazole carboxylic acid with an ethyl ester under suitable conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would be based on the pyrazole ring, with the cyanomethyl group likely contributing to the polarity of the molecule. The ethyl ester would also add to the overall molecular structure, potentially affecting properties like solubility and reactivity.



Chemical Reactions Analysis

As an ester, this compound could undergo reactions like hydrolysis, especially under acidic or basic conditions. The presence of the cyanomethyl group could also influence its reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure and functional groups. For example, it might have moderate polarity due to the presence of the ester and nitrile groups. However, without specific data, this is purely speculative.


Scientific Research Applications

Selective Synthesis in Chemistry

Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate and its derivatives are utilized in selective synthesis processes in chemistry. For instance, they are involved in the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are subsequently converted to their 1-unsubstituted analogs, demonstrating their role in creating specific chemical structures (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Synthesis Under Ultrasound Irradiation

A range of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been synthesized efficiently under ultrasound irradiation, showcasing the compound's versatility in different synthesis environments and its ability to yield high regioselectivity and significant reduction in reaction times (Machado et al., 2011).

Synthesis of 1H-Pyrazole-4-Carboxylic Acid

Ethyl cyanoacetate and triethyl orthoformate have been used for the synthesis of 1H-pyrazole-4-carboxylic acid, indicating the application of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate in producing compounds with potential pharmaceutical significance (Dong, 2011).

Steric Redirection in Alkylation

The compound plays a role in the steric redirection of alkylation, particularly in the formation of ethyl 1-substituted pyrazole-3-carboxylates, highlighting its utility in modifying chemical reactions to produce specific outcomes (Wright, Arnold, & Yang, 2018).

Novel Pyrazolo[3,4-b]pyridine Synthesis

Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate derivatives have been used in the synthesis of novel pyrazolo[3,4-b]pyridine products, showcasing the compound's application in creating new heterocyclic structures (Ghaedi et al., 2015).

Corrosion Inhibitor for Steel

Derivatives of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate have been evaluated as corrosion inhibitors for steel in hydrochloric acid, indicating its potential industrial applications beyond chemical synthesis (Herrag et al., 2007).

Safety And Hazards

Like all chemicals, safe handling would be essential. However, without specific safety data, it’s hard to comment on the exact hazards associated with this compound.


Future Directions

The potential applications and future directions for this compound would depend largely on its properties and activity. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its reactivity, stability, and other properties.


properties

IUPAC Name

ethyl 1-(cyanomethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGWKXCFPDGXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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